2,2,3,3-Tetrafluorobutane-1,4-diacrylate

Low Refractive Index Coatings Optical Fiber Cladding Fluorinated Acrylates

2,2,3,3-Tetrafluorobutane-1,4-diacrylate (TFBDA) is a fluorinated diacrylate monomer characterized by a tetrafluorinated butane backbone terminated with two polymerizable acrylate groups. The compound exhibits a molecular formula of C10H10F4O4 and a molecular weight of 270.18 g/mol.

Molecular Formula C10H10F4O4
Molecular Weight 270.18 g/mol
CAS No. 125658-77-7
Cat. No. B3039658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluorobutane-1,4-diacrylate
CAS125658-77-7
Molecular FormulaC10H10F4O4
Molecular Weight270.18 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(C(COC(=O)C=C)(F)F)(F)F
InChIInChI=1S/C10H10F4O4/c1-3-7(15)17-5-9(11,12)10(13,14)6-18-8(16)4-2/h3-4H,1-2,5-6H2
InChIKeyDYEMEIBDBHAAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetrafluorobutane-1,4-diacrylate (CAS 125658-77-7): Core Properties and Procurement Context


2,2,3,3-Tetrafluorobutane-1,4-diacrylate (TFBDA) is a fluorinated diacrylate monomer characterized by a tetrafluorinated butane backbone terminated with two polymerizable acrylate groups [1]. The compound exhibits a molecular formula of C10H10F4O4 and a molecular weight of 270.18 g/mol . It is primarily utilized as a reactive diluent and crosslinker in UV-curable formulations where its low refractive index and fluorinated character confer specific performance advantages [2].

Monomer Class Fluorinated diacrylate reactive diluent / crosslinker
Key Attribute Low refractive index from tetrafluorobutane backbone
Workflow Fit UV‑curable optical coatings, fiber cladding, low‑surface‑energy films

Why 2,2,3,3-Tetrafluorobutane-1,4-diacrylate Cannot Be Replaced by Generic Non-Fluorinated Diacrylates


Substituting a non-fluorinated diacrylate such as 1,4-butanediol diacrylate for 2,2,3,3-tetrafluorobutane-1,4-diacrylate will result in a measurable and often unacceptable increase in cured refractive index [1]. This change directly impacts the performance of optical cladding and anti-reflective coatings, where precise index matching is critical to minimize light loss [2]. Furthermore, the fluorinated monomer confers significantly lower surface energy, altering wettability and adhesion, which are not achievable with hydrocarbon analogs [3].

Refractive Index Mismatch
Non‑fluorinated diacrylates produce higher cured indices, undermining optical cladding and anti‑reflective performance.
Surface Energy Elevation
Hydrocarbon analogs lack the low surface energy of fluorinated backbones; wettability and release properties will differ markedly.
Formulation Index Drift
Replacing with generic diacrylates shifts the cured‑film refractive index upward, moving it away from the target index‑matching window.

Quantitative Differentiation Evidence for 2,2,3,3-Tetrafluorobutane-1,4-diacrylate vs. Closest Analogs


Refractive Index Reduction vs. Non-Fluorinated 1,4-Butanediol Diacrylate

The cured refractive index of a composition based on 2,2,3,3-tetrafluorobutane-1,4-diacrylate is significantly lower than that of its non-fluorinated analog, 1,4-butanediol diacrylate. Fluorodiacrylate monomers are reported to produce claddings with lower refractive indices than similar compositions containing unsubstituted monomers, with the refractive index decreasing as the proportion of fluorine increases [1]. A direct comparison of the liquid monomer refractive indices (n20/D) shows a reduction from approximately 1.456 for 1,4-butanediol diacrylate to approximately 1.40 for 2,2,3,3-tetrafluorobutane-1,4-diacrylate [2][3].

RI Reduction vs. Non‑F Analog
Head‑to‑head
~1.40 vs 1.456
−0.056 (n20/D)
Enables formulations with cured index below 1.40
Liquid monomer at 20 °C, sodium D line
Low Refractive Index Coatings Optical Fiber Cladding Fluorinated Acrylates

Achievable Cured Coating Refractive Index for Optical Fiber Cladding Applications

Photocured coatings derived from fluorinated diacrylate compositions, which include 2,2,3,3-tetrafluorobutane-1,4-diacrylate as a preferred monomer, can achieve a very low refractive index of 1.323 [1]. This value is significantly lower than the refractive index of typical optical fiber core materials (e.g., silica glass at ~1.46), providing the necessary index contrast for effective light guiding. In contrast, similar compositions based on unsubstituted diacrylates produce claddings with refractive indices typically above 1.43, which is insufficient for low-loss optical fiber applications [2].

Cured Coating RI
Head‑to‑head
1.323 vs >1.43
−0.107 or greater
Achieves index contrast needed for low‑loss fiber cladding
UV‑cured coating on glass fiber; reported attenuation ~3 dB/km
Optical Fiber Cladding Low-Loss Polymer Coatings Fluorinated Polymer Films

Photo-Induced Refractive Index Change in Optical Recording Media

In a polymer film composed of 2,2,3,3-tetrafluoro-1,4-butyldiacrylate (TFBDA) and a diarylethene photochromic compound, the photo-induced refractive index change (Δn) was measured to be 0.0006 upon irradiation [1]. While this is a small absolute change, it is a precisely quantifiable parameter relevant to the development of rewritable optical recording media. The TFBDA matrix provides a low-index, transparent host that does not interfere with the photochromic switching of the active diarylethene component, enabling a detectable and reproducible optical response [1]. Comparable data for non-fluorinated matrices in the same study were not reported, but the use of TFBDA is explicitly linked to the need for a low refractive index environment.

Photo‑Induced Δn
Supporting evidence
0.0006
Δn under 365 nm
Low‑index host matrix enables optical recording readout
No non‑fluorinated comparator in same study
Optical Recording Photochromic Polymers Holographic Data Storage

Surface Energy Reduction via Fluorination for Anti-Fouling and Release Coatings

The incorporation of 2,2,3,3-tetrafluorobutane-1,4-diacrylate into polymer networks results in a significant reduction in surface tension compared to non-fluorinated analogs [1]. While direct comparative surface energy data for this specific monomer versus 1,4-butanediol diacrylate is not available in the open literature, the class-level property of fluorinated acrylates to lower surface tension is well-established [2]. For instance, the presence of fluorine atoms enhances hydrophobicity and oleophobicity, which is a direct consequence of the low polarizability and high electronegativity of the C-F bond .

Surface Energy
Class‑level
Qualitative reduction
Quantitative data unavailable
Supports anti‑fouling, release, and moisture‑barrier design
Class‑level inference; verify via contact angle measurement
Low Surface Energy Coatings Hydrophobic/Oleophobic Surfaces Fluorinated Acrylate Polymers

Optimized Application Scenarios for 2,2,3,3-Tetrafluorobutane-1,4-diacrylate Based on Evidence


Low-Loss Optical Fiber Cladding Formulations

Formulating UV-curable cladding materials for glass optical fibers is a primary application where 2,2,3,3-tetrafluorobutane-1,4-diacrylate demonstrates a clear performance advantage. The monomer enables the production of cured coatings with a refractive index as low as 1.323, which is essential for minimizing signal loss (<3 dB/km) in telecommunication fibers [1]. Non-fluorinated alternatives cannot achieve this low index, leading to higher attenuation and reduced transmission distances [2].

Anti-Reflective and Low-Index Optical Coatings

2,2,3,3-Tetrafluorobutane-1,4-diacrylate is a critical component in the formulation of low refractive index coatings for displays, lenses, and other optical components. Its liquid monomer index of approximately 1.40, which is significantly lower than that of 1,4-butanediol diacrylate (n20/D 1.456), allows formulators to achieve a lower final cured index in blended systems, improving anti-reflective performance and light transmission [1][2].

Host Matrix for Photochromic and Optical Recording Materials

The low refractive index and optical transparency of poly(2,2,3,3-tetrafluorobutane-1,4-diacrylate) make it suitable as a polymer matrix for hosting photochromic dyes in rewritable optical recording media. Studies have shown that TFBDA-based films can support a measurable photo-induced refractive index change (Δn = 0.0006), enabling the writing and erasing of optical data without matrix interference [1].

Specialty Coatings Requiring Low Surface Energy

Where surfaces must exhibit anti-fouling, easy-clean, or release properties, 2,2,3,3-tetrafluorobutane-1,4-diacrylate offers class-level advantages over hydrocarbon diacrylates [1]. The fluorinated backbone imparts hydrophobicity and oleophobicity, making it a candidate for use in release liners, anti-graffiti coatings, and moisture-barrier layers [2].

Application
Selection Property
Validation Focus
Optical fiber cladding
Ultra‑low cured refractive index
Refractive index contrast and attenuation testing
Anti‑reflective coatings
Low liquid monomer index for blending
Cured film index reduction and transmission improvement
Photochromic host matrix
Low‑index, optically transparent polymer
Photo‑induced index change and data recording
Low surface energy coatings
Fluorinated hydrophobicity / oleophobicity
Contact angle, anti‑fouling, and release performance

Technical Documentation Hub

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